4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
Description
Discovery and Development Timeline
The compound’s origins trace to advancements in oxadiazole chemistry, first synthesized in 1884. Modern interest emerged in the early 2000s with the exploration of 1,2,4-oxadiazoles as bioisosteres for carboxylic acids and esters. The specific derivative 4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride was first reported in chemical literature circa 2020, as evidenced by its CAS registration (1909327-75-8) and initial synthetic protocols. Early development focused on optimizing its synthesis route, with key milestones including:
The compound’s design drew inspiration from nipecotic acid derivatives, where piperidine-oxadiazole hybrids demonstrated anticonvulsant activity in preclinical models.
Position in Medicinal Chemistry Research
This molecule occupies a strategic niche in CNS drug discovery due to:
- Piperidine Scaffold : A six-membered amine ring enabling blood-brain barrier penetration.
- 1,2,4-Oxadiazole Motif : A planar heterocycle mimicking peptide bonds, enhancing target affinity.
- Isopropyl Substituent : Hydrophobic group optimizing ligand-receptor interactions.
Comparative studies highlight its superiority over earlier analogs like 3-[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]piperidine, with a 2.3-fold increase in GABA transporter 1 (GAT1) inhibition. Its hydrochloride salt form (solubility: 12 mg/mL in water) facilitates in vivo testing, distinguishing it from neutral analogs.
Significance in Drug Discovery Paradigms
The compound exemplifies three modern drug design strategies:
1. Bioisosteric Replacement
The 1,2,4-oxadiazole ring serves as a metabolically stable surrogate for carboxylic acids, reducing susceptibility to esterase-mediated hydrolysis. This substitution improved metabolic stability in liver microsomes (t₁/₂ > 120 min vs. 45 min for carboxylate analogs).
2. Fragment-Based Hybridization
By conjugating piperidine (GAT1 inhibitor fragment) with oxadiazole (neuromodulator scaffold), researchers achieved synergistic activity. The hybrid showed 68% seizure reduction in murine models vs. 42% for piperidine alone.
3. Salt Formation for Pharmacokinetic Optimization
Hydrochloride formation increased aqueous solubility by 15-fold compared to the free base, addressing a key limitation of earlier CNS candidates.
Research Evolution and Milestones
Key advancements include:
Synthetic Methodology
Early routes used POCl₃-mediated cyclization (yield: 60%), later optimized via microwave-assisted synthesis (85% yield, 30 min). Recent patents describe enantioselective synthesis of (R)- and (S)-isomers, revealing stereospecific GAT1 inhibition.Pharmacological Profiling
2024 studies demonstrated dual activity:Computational Modeling Molecular docking revealed hydrogen bonds between the oxadiazole’s N-O group and GAT1’s Thr268 residue. QSAR models guided the isopropyl group’s introduction, boosting logP from 1.8 to 2.5 for enhanced CNS penetration.
Propriétés
IUPAC Name |
5-(piperidin-4-ylmethyl)-3-propan-2-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O.ClH/c1-8(2)11-13-10(15-14-11)7-9-3-5-12-6-4-9;/h8-9,12H,3-7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCQJRUXRWWJRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=N1)CC2CCNCC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves the condensation of an amidoxime with an isatoic anhydride in the presence of a base such as sodium hydroxide (NaOH) in a dimethyl sulfoxide (DMSO) medium . This reaction proceeds at ambient temperature and yields the desired product with moderate to excellent efficiency.
Industrial Production Methods: Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.
Analyse Des Réactions Chimiques
Types of Reactions: 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur, where the oxadiazole moiety can be substituted with different functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or neutral medium.
Reduction: LiAlH₄ in dry ether or NaBH₄ in methanol.
Substitution: Various nucleophiles in the presence of a suitable base or catalyst.
Major Products Formed:
Oxidation: Formation of corresponding oxides or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxadiazole derivatives.
Applications De Recherche Scientifique
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparaison Avec Des Composés Similaires
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring’s substituents significantly influence physicochemical and pharmacological properties. Below is a comparative analysis of key analogues:
Key Observations:
Pharmacological Relevance
- Target Compound : The isopropyl group balances lipophilicity and solubility, making it a versatile scaffold for central nervous system (CNS) drug candidates .
- Aromatic Analogues : Compounds like 4-methoxyphenyl derivatives () show higher affinity for serotonin or dopamine receptors due to π-π stacking interactions.
- Halogenated Derivatives : Bromine-substituted analogues () exhibit prolonged metabolic stability, useful in antimicrobial agents.
Analytical Data
- Melting Point : Analogues with similar structures (e.g., ) exhibit melting points between 155–212°C , suggesting moderate thermal stability.
- Spectroscopy : IR and NMR data (e.g., δ 1.38 ppm for CH₃ in ) confirm the presence of isopropyl and piperidine groups.
- Purity : HPLC methods from ensure >95% purity for pharmaceutical use.
Activité Biologique
4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and potential applications in drug development.
Chemical Structure and Properties
The compound is characterized by the presence of a piperidine ring substituted with a 1,2,4-oxadiazole moiety. Its chemical structure can be represented as follows:
- IUPAC Name : 4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
- Molecular Formula : C12H18ClN3O
- Molecular Weight : 245.75 g/mol
The biological activity of this compound has been primarily linked to its role as a tubulin inhibitor . Tubulin inhibitors are known for their ability to disrupt microtubule dynamics, which is crucial for cell division. The compound has shown promising results in antiproliferative assays against various cancer cell lines.
Antiproliferative Activity
Research indicates that derivatives of 4-(1,2,4-oxadiazol-5-yl)piperidine exhibit significant antiproliferative effects. For instance, a study reported that certain analogs demonstrated IC50 values as low as 120 nM in inhibiting the growth of prostate cancer cells (DU-145) . This suggests that the compound could serve as a lead for developing new chemotherapeutic agents.
Efficacy in Biological Assays
The biological activity has been evaluated through various assays:
| Assay Type | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Antiproliferative | DU-145 (Prostate) | 120 | Tubulin inhibition |
| Cytotoxicity | A549 (Lung) | 150 | Induction of apoptosis |
| Cell Cycle Arrest | HeLa (Cervical) | 200 | G2/M phase arrest |
These results demonstrate the compound's potential to inhibit cancer cell proliferation effectively.
Case Studies and Research Findings
- Study on Prostate Cancer : In a high-throughput screening study involving multiple cancer cell lines, 4-(1,2,4-oxadiazol-5-yl)piperidine derivatives were identified as potent tubulin inhibitors. The lead compound exhibited significant antiproliferative activity and induced mitotic arrest in treated cells .
- Mechanistic Insights : Further biochemical assays confirmed that these compounds bind to tubulin at the colchicine site, leading to increased mitotic cell numbers and suggesting a mechanism involving disruption of microtubule dynamics .
- Comparative Analysis : A comparative analysis with known tubulin inhibitors revealed that while some derivatives had lower binding affinities than established drugs, they still demonstrated significant antiproliferative effects and warrant further optimization .
Q & A
Q. Table 1. Key Analytical Parameters
Q. Table 2. Stability Study Design
| Condition | Parameters | Assessment Method |
|---|---|---|
| pH 2.0 (HCl) | 37°C, 72 hr | % Remaining via HPLC |
| pH 7.4 (PBS) | 37°C, 72 hr | Degradation kinetics |
| Oxidative (H2O2) | 0.3% H2O2, 24 hr | Peak purity comparison |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
